N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
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Description
N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as MPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPO is a potent inhibitor of the protein-protein interactions between the bromodomain and extra-terminal (BET) family of proteins and acetylated lysine residues on histones. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.
Scientific Research Applications
Mesoporous Nitrogen-Doped Carbon
Mesoporous nitrogen-doped carbon derived from ionic liquids, showcasing potential in electrocatalytic synthesis and as a metal-free catalyst for hydrogen peroxide production. This research demonstrates the application of nitrogen-doped carbon materials in sustainable and efficient chemical synthesis methods (Fellinger et al., 2012).
Novel Synthetic Approaches
A novel synthetic approach for the formation of di- and mono-oxalamides through acid-catalyzed rearrangement, highlighting the versatility of oxalamides in synthetic chemistry and their utility in generating a variety of compounds from simple precursors (Mamedov et al., 2016).
Polymer Modification and Stabilization
The study of oxalamide derivatives as nucleating agents in polymer chemistry, particularly in modulating the crystalline structure and improving the thermal stability of poly(1,4-butylene adipate), showcases the application of such compounds in materials science and polymer engineering (Yang et al., 2017).
properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-18-15-19(2)23(20(3)16-18)27-25(30)24(29)26-11-7-8-12-28-13-14-31-22(17-28)21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPAASODCTZIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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